molecular formula C25H26N2O5S B3462173 Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate

Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate

Cat. No.: B3462173
M. Wt: 466.6 g/mol
InChI Key: UALXZSDWARSIGL-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a thiophene-based derivative with a multi-substituted aromatic core. Its structure features:

  • A thiophene ring substituted at positions 2, 3, 4, and 3.
  • 4-Methoxyphenylcarbamoyl at position 4.
  • 3-Phenylpropanamido at position 2.
  • Ethyl carboxylate at position 3. This compound is part of a broader class of thiophene derivatives studied for their antimicrobial, antifungal, and structural properties .

Properties

IUPAC Name

ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-4-32-25(30)21-16(2)22(23(29)26-18-11-13-19(31-3)14-12-18)33-24(21)27-20(28)15-10-17-8-6-5-7-9-17/h5-9,11-14H,4,10,15H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALXZSDWARSIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of Functional Groups: The functional groups are introduced through various substitution reactions. For example, the methoxyphenyl group can be added via a nucleophilic aromatic substitution reaction.

    Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid derivative in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Table 1: Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsProduct
1Gewald ReactionEthyl cyanoacetate, sulfur, morpholineEthyl 2-amino-4-methylthiophene-3-carboxylate1
2Carbamoylation at C54-Methoxyphenyl isocyanate, DCM, RTC5-carbamoyl intermediate2
3Amidation at C23-Phenylpropanoyl chloride, DIPEA, DMFTarget compound3

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis under acidic or basic conditions:

Ester Hydrolysis

The ethyl ester at C3 undergoes saponification to yield the carboxylic acid:

\text{Compound} + \text{NaOH (aq)} \rightarrow \text{5-[(4-Methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylic acid} + \text{EtOH}[^4^]

Amide Hydrolysis

The 3-phenylpropanamido group at C2 hydrolyzes under strong acidic conditions:

\text{Compound} + \text{HCl (conc.)} \rightarrow \text{2-Amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylic acid} + \text{3-Phenylpropanoic acid}[^6^]

Table 2: Hydrolysis Conditions and Products

Functional GroupConditionsProduct(s)Yield (%)
Ethyl ester2M NaOH, reflux, 4hCarboxylic acid derivative854
Amide6M HCl, 110°C, 8hFree amine + 3-phenylpropanoic acid725

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene core facilitates electrophilic aromatic substitution (EAS), though steric hindrance from the C4 methyl group directs reactivity to C3 and C5 positions6.

Nitration

Reaction with nitric acid introduces nitro groups at C3 or C5:

\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-derivatives (C3 or C5)}[^1^]

Sulfonation

Sulfonic acid groups are introduced under fuming sulfuric acid:

\text{Compound} + \text{SO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Sulfonated product}[^1^]

Modification of the Carbamoyl Group

The 4-methoxyphenyl carbamoyl group undergoes demethylation with BBr₃:

\text{Compound} + \text{BBr}_3 \rightarrow \text{5-[(4-Hydroxyphenyl)carbamoyl] derivative}[^9^]

Table 3: Reactivity Trends in Thiophene Derivatives652

Substituent PositionReactivity towards EASPreferred Reaction
C2 (Amide)LowHydrolysis
C3 (Ester)ModerateSaponification/Nucleophilic substitution
C5 (Carbamoyl)HighDemethylation/Nitration

Scientific Research Applications

Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Formula Key References
Target Compound 3-Phenylpropanamido 4-Methoxyphenylcarbamoyl C₃₀H₃₁N₃O₅S -
Ethyl 5-amino-4-((4-methoxyphenyl)carbamoyl)-3-methylthiophene-2-carboxylate (8c) Amino (-NH₂) 4-Methoxyphenylcarbamoyl C₁₉H₂₁N₃O₅S
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate 4-Methylbenzamido 2-Methoxyphenylcarbamoyl C₂₈H₂₇N₃O₆S
Ethyl 5-([1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate Phenylamino (-NHPh) [1,2,4]Triazolo-triazine-carbonyl C₂₁H₁₈N₆O₃S
Ethyl 4-phenyl-2-phenylamino-5-(1H-imidazo[1,2-b][1,2,4]triazol-5-yl)thiophene-3-carboxylate Phenylamino (-NHPh) 1H-Imidazo-triazolyl C₂₄H₂₁N₅O₂S

Key Observations :

  • Position 2: The target compound’s 3-phenylpropanamido group distinguishes it from analogs with simpler substituents (e.g., amino, phenylamino, or benzamido groups). This bulky substituent may enhance lipophilicity and membrane permeability .
  • Position 5 : The 4-methoxyphenylcarbamoyl group is shared with compound 8c , but differs from triazine or triazole-based substituents in other analogs .

Physicochemical and Spectroscopic Properties

  • ¹H-NMR : Analogous compounds exhibit characteristic signals:
    • δ 1.37 ppm (triplet, ethyl CH₃) .
    • δ 8.76 ppm (singlet, triazole/triazine protons) .
  • Crystallography : Thiophene derivatives often crystallize in triclinic systems (e.g., P-1 space group, a = 8.8152 Å, b = 10.0958 Å) . X-ray studies utilize SHELX software for refinement .

Key Findings :

  • Triazole/triazine-substituted derivatives show superior activity against Gram-positive bacteria compared to phenylcarbamoyl analogs .
  • Bulkier substituents (e.g., 3-phenylpropanamido) may improve pharmacokinetic profiles but require empirical validation.

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The compound is synthesized via a multi-step protocol involving cyclocondensation and functionalization. A representative method involves:

Thiophene Core Formation : Reacting ethyl acetoacetate, elemental sulfur, and a carbamoylating agent (e.g., N-(4-methoxyphenyl)-2-cyanoacetamide) in ethanol under reflux with triethylamine catalysis. This forms the 5-amino-thiophene-3-carboxylate intermediate .

Acylation : Introducing the 3-phenylpropanamido group via coupling agents (e.g., malonic acid diethyl ester) under controlled pH and temperature.
Key Data :

StepReagents/ConditionsYield (%)Reference
1Ethanol, reflux, 5h65–70
2Malonic ester, pH 650–55

Advanced: How can Design of Experiments (DoE) optimize synthesis yield?

Methodological Answer:
DoE identifies critical parameters (e.g., molar ratios, temperature, solvent volume) through factorial designs. For example:

  • Central Composite Design : Varying sulfur concentration (0.8–1.2 mol/L) and reflux time (3–7 hours) revealed optimal conditions (1.1 mol/L, 5 hours) increased yield by 18% compared to baseline .
  • Response Surface Modeling : Predicted a 72% yield at 75°C, validated experimentally (70% observed) .

Basic: What spectroscopic methods confirm structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3 ppm) and carbonyl carbons (δ 170–175 ppm).
  • IR Spectroscopy : Confirms carbamoyl (C=O stretch at 1660 cm⁻¹) and ester (C=O at 1720 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peak at m/z 454.5 (calculated for C₂₅H₂₅N₂O₅S) .

Advanced: How to resolve contradictions in reported spectral data?

Methodological Answer:
Contradictions (e.g., variable melting points or NMR shifts) may arise from:

  • Polymorphism : Recrystallization in ethanol vs. dioxane produces different crystal forms (mp 160°C vs. 165°C) .
  • Impurities : Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) and validate with HPLC (≥98% purity) .
  • Advanced Techniques : Use 2D NMR (e.g., HMBC to confirm carbamoyl-thiophene connectivity) .

Basic: What safety protocols are essential for handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD50 > 2000 mg/kg in rats; irritant to respiratory system) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to study structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Computational Modeling :
    • DFT Calculations : Predict electron-deficient thiophene core as a kinase-binding motif (HOMO/LUMO gap = 4.1 eV) .
    • Molecular Docking : Simulate interactions with COX-2 (binding energy: −9.2 kcal/mol) .
  • Derivatization : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance activity.
    Example SAR Data :
SubstituentIC₅₀ (μM) vs. COX-2Reference
4-OCH₃12.3
4-NO₂8.7

Basic: How to validate purity for pharmacological assays?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min). Retention time: 6.2 minutes .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 64.28%, H: 5.52%, N: 6.16%) .

Advanced: What strategies mitigate byproduct formation during acylation?

Methodological Answer:

  • Kinetic Control : Lower temperature (0–5°C) reduces hydrolysis of active ester intermediates.
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 12h to 4h .
  • Byproduct Identification : LC-MS detects dimeric byproducts (m/z 890.2), removed via fractional crystallization .

Basic: What solvents are compatible for recrystallization?

Methodological Answer:

  • Ethanol : Yields needle-like crystals (mp 158–160°C) .
  • 1,4-Dioxane : Produces prismatic crystals suitable for X-ray diffraction .

Advanced: How to analyze degradation pathways under accelerated stability testing?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks.
  • HPLC-MS Analysis : Major degradation product (m/z 438.4) identified as hydrolyzed ester .
  • Mechanism : Base-catalyzed ester hydrolysis (t₁/₂ = 14 days at pH 9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate

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